molecular formula C14H21NO3 B4813618 4-[3-(3-methoxyphenoxy)propyl]morpholine

4-[3-(3-methoxyphenoxy)propyl]morpholine

Cat. No.: B4813618
M. Wt: 251.32 g/mol
InChI Key: CWKRCZONQGSVKI-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenoxy)propyl]morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a methoxyphenoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methoxyphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(3-methoxyphenoxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-[3-(3-methoxyphenoxy)propyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(3-methoxyphenoxy)propyl]morpholine can be compared with other morpholine derivatives, such as:

  • 4-[3-(4-methoxyphenoxy)propyl]morpholine
  • 4-[3-(2-methoxyphenoxy)propyl]morpholine
  • 4-[3-(3-ethoxyphenoxy)propyl]morpholine

These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs.

Properties

IUPAC Name

4-[3-(3-methoxyphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-13-4-2-5-14(12-13)18-9-3-6-15-7-10-17-11-8-15/h2,4-5,12H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKRCZONQGSVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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